molecular formula C5H6F2O B3018362 2,2-Difluorocyclopentan-1-one CAS No. 2167972-33-8

2,2-Difluorocyclopentan-1-one

Cat. No.: B3018362
CAS No.: 2167972-33-8
M. Wt: 120.099
InChI Key: CQIJELIGXJMXCE-UHFFFAOYSA-N
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Description

2,2-Difluorocyclopentan-1-one is an organic compound with the molecular formula C₅H₆F₂O It is a derivative of cyclopentanone, where two hydrogen atoms at the 2-position are replaced by fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

2,2-Difluorocyclopentan-1-one can be synthesized through several methods. One common approach involves the fluorination of cyclopentanone using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction typically proceeds under mild conditions, with the fluorinating agent being added to a solution of cyclopentanone in an inert solvent like dichloromethane. The reaction mixture is then stirred at a low temperature to ensure selective fluorination at the 2-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluorocyclopentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form difluorocyclopentanone derivatives.

    Reduction: Reduction reactions can convert this compound to difluorocyclopentanol.

    Substitution: The fluorine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms under basic conditions.

Major Products Formed

    Oxidation: Difluorocyclopentanone derivatives.

    Reduction: Difluorocyclopentanol.

    Substitution: Various substituted cyclopentanone derivatives, depending on the nucleophile used.

Scientific Research Applications

2,2-Difluorocyclopentan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of fluorinated compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,2-difluorocyclopentan-1-one involves its interaction with specific molecular targets. The presence of fluorine atoms can significantly alter the compound’s electronic properties, affecting its reactivity and binding affinity to enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanone: The parent compound without fluorine substitution.

    2-Fluorocyclopentanone: A mono-fluorinated derivative.

    2,2-Dichlorocyclopentanone: A similar compound with chlorine atoms instead of fluorine.

Uniqueness

2,2-Difluorocyclopentan-1-one is unique due to the presence of two fluorine atoms, which impart distinct electronic and steric effects compared to its non-fluorinated or mono-fluorinated counterparts. These effects can influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in synthesis and research.

Properties

IUPAC Name

2,2-difluorocyclopentan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6F2O/c6-5(7)3-1-2-4(5)8/h1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQIJELIGXJMXCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C(C1)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

120.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2167972-33-8
Record name 2,2-difluorocyclopentan-1-one
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